molecular formula C10H9NO3 B1590567 8-Nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 58161-31-2

8-Nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1590567
CAS RN: 58161-31-2
M. Wt: 191.18 g/mol
InChI Key: UKKCVYLILLBOTM-UHFFFAOYSA-N
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Description

8-Nitro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NDNO and has a molecular formula of C11H9NO3.

Mechanism Of Action

The mechanism of action of NDNO is not fully understood. However, it has been proposed that NDNO exerts its antimicrobial and antiviral effects by inhibiting the synthesis of nucleic acids in the microorganisms. NDNO has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.

Biochemical And Physiological Effects

NDNO has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their nucleic acid synthesis. NDNO has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, NDNO has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of NDNO is its broad-spectrum antimicrobial and antiviral activity. It has been found to be effective against various bacterial and fungal strains, as well as viruses. NDNO has also shown promising results in inducing apoptosis in cancer cells. However, one of the limitations of NDNO is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on NDNO. One of the potential applications of NDNO is in the development of new antimicrobial and antiviral agents. NDNO can also be further studied for its anticancer properties and its potential use in cancer therapy. Furthermore, the synthesis of NDNO can be optimized to improve its yield and purity. Finally, the mechanism of action of NDNO can be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, NDNO is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antiviral, and anticancer properties. NDNO has been found to inhibit the growth of microorganisms, induce apoptosis in cancer cells, and have antioxidant properties. Although NDNO has some limitations, its potential applications make it an interesting compound for further research.

Scientific Research Applications

NDNO has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, antiviral, and anticancer properties. NDNO has been found to be effective against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also shown promising results in inhibiting the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). Furthermore, NDNO has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

8-nitro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKCVYLILLBOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515135
Record name 8-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-3,4-dihydronaphthalen-1(2H)-one

CAS RN

58161-31-2
Record name 8-Nitro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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